
3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid
Übersicht
Beschreibung
3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid, also known as CDDA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and has been synthesized through various methods. In
Wirkmechanismus
3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid inhibits the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes. 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid also induces the expression of antioxidant enzymes, such as heme oxygenase-1, which protects cells from oxidative stress.
Biochemical and Physiological Effects
3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. It also inhibits the growth of cancer cells in vitro and in vivo. 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has been shown to protect against oxidative stress and reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low cytotoxicity. However, 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid. One area of interest is the development of 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid as a treatment for viral infections, such as hepatitis B and herpes simplex virus. Additionally, further research is needed to understand the safety and efficacy of 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid in humans and to determine its potential use as a therapeutic agent for various diseases.
Conclusion
In conclusion, 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid is a promising compound with potential applications in medicinal chemistry. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a valuable target for further research. The synthesis method has been optimized to increase yield and purity, and it has been shown to have relatively low toxicity. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Wissenschaftliche Forschungsanwendungen
3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has shown potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the inflammatory response and cancer development. Additionally, 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid has been shown to inhibit the replication of the hepatitis B virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
3-chloro-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClO4/c16-12-6-10-9(5-11(12)15(19)20)13(17)7-3-1-2-4-8(7)14(10)18/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDYWKZMHZPMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232885 | |
| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
CAS RN |
84-32-2 | |
| Record name | 3-Chloro-9,10-dihydro-9,10-dioxo-2-anthracenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-9,10-dihydro-9,10-dioxoanthracene-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3F74AS3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



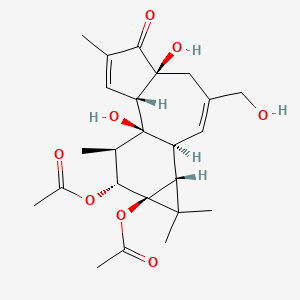
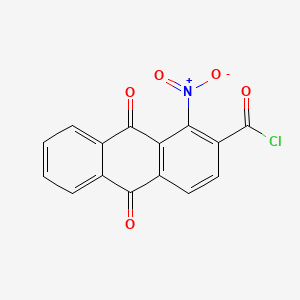
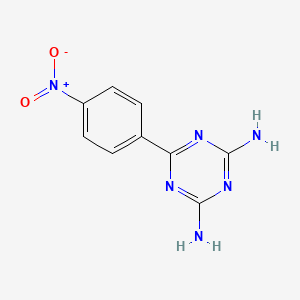
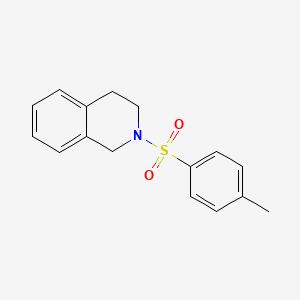
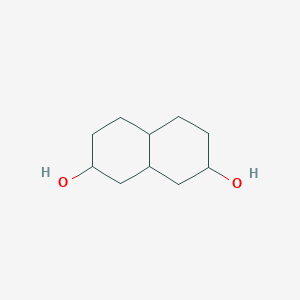
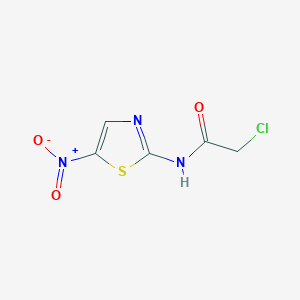




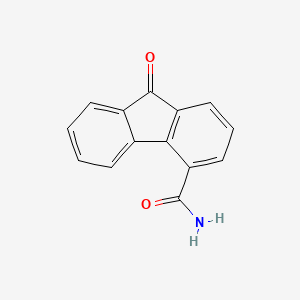
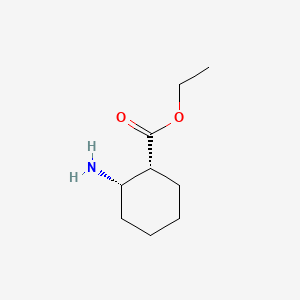
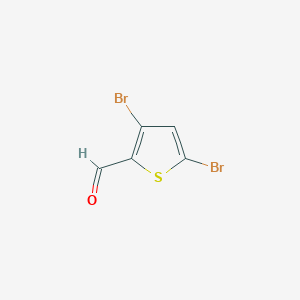
![P-Isopropylcalix[4]arene](/img/structure/B1605332.png)